NVP-TNKS656
Übersicht
Beschreibung
NVP-TNKS656 is an orally bioavailable inhibitor of tankyrase 2 (TNKS2; IC50 = 6 nM). It is selective for TNKS2 over poly(ADP-ribose) polymerase (PARP) 1 and 2 (IC50s = >19 and 32 nM, respectively). This compound inhibits Wnt ligand-induced signaling with an IC50 value of 3.5 nM in an HEK293 cell reporter assay. In vivo, this compound (350 mg/kg) reduces Axin 2 mRNA expression, a Wnt/β-catenin target gene, in MMTV-Wnt1 tumor bearing mice.
This compound, also known as TNKS656, is a potent and orally active Tankyrase Inhibitor. With an enthalpy-driven thermodynamic signature of binding, highly favorable physicochemical properties, and high lipophilic efficiency, this compound is well suited for further in vivo validation studies. Bioactivity of TNKS656: TNKS2 IC50 = 6nM, LiPE = 7.0, HEK298 STF IC50 = 3.5nM, Cmax/ Cellular IC50 = 23,000
Wissenschaftliche Forschungsanwendungen
Hemmung der Tankyrasen
NVP-TNKS656 ist ein hochpotenter, selektiver und oral aktiver Tankyrase-Inhibitor {svg_1}. Tankyrasen sind Enzyme, die sich als redundante, medikamentös ansprechbare Knotenpunkte im Wnt-Signalweg erwiesen haben {svg_2}. Durch die Hemmung dieser Enzyme kann this compound den Wnt-Signalweg modulieren, der eine entscheidende Rolle beim Zellwachstum und der Zelldifferenzierung spielt {svg_3}.
Wnt-Signalweg-Antagonist
This compound wurde als ein oral aktiver Antagonist der Wnt-Signalweg-Aktivität identifiziert {svg_4}. Der Wnt-Signalweg ist ein komplexes Netzwerk von Proteinen, die vor allem für ihre Rolle in der Embryogenese und Krebs bekannt sind, aber auch an normalen physiologischen Prozessen bei erwachsenen Tieren beteiligt sind {svg_5}.
Krebstherapie
This compound hat potenzielle Anwendungen in der Krebstherapie {svg_6}. Die Mehrheit der kolorektalen Karzinome (>90%) weist Mutationen in mindestens einem Gen des Wnt-Signalwegs auf {svg_7}. Die abnorme Aktivierung der Wnt-Signaltransduktion ist eine treibende Kraft bei der Entstehung von kolorektalen Karzinomen {svg_8}. This compound könnte durch die Hemmung des Wnt-Signalwegs potenziell als therapeutisches Mittel zur Behandlung von kolorektalem Krebs eingesetzt werden {svg_9}.
Orale Bioverfügbarkeit
This compound weist eine hohe orale Bioverfügbarkeit auf {svg_10}. Dies bedeutet, dass es bei oraler Einnahme effektiv resorbiert werden kann, was einen erheblichen Vorteil bei der Medikamentenverabreichung darstellt {svg_11}.
Physikalisch-chemische Eigenschaften
This compound verfügt über sehr günstige physikalisch-chemische Eigenschaften {svg_12}. Dies bedeutet, dass es die richtige Balance zwischen chemischen und physikalischen Eigenschaften aufweist, um ein wirksames Medikament zu sein {svg_13}.
Lipohile Effizienz
This compound weist eine hohe lipophile Effizienz auf {svg_14}. Die lipophile Effizienz ist ein Maß für die Fähigkeit eines Medikaments, in einer zellulären Umgebung mit seinem Ziel zu interagieren. Eine hohe lipophile Effizienz zeigt an, dass das Medikament sein Ziel effektiv erreichen und mit ihm interagieren kann {svg_15}.
Wirkmechanismus
Target of Action
Nvp-tnks656 is a highly potent, selective, and orally active inhibitor of TNKS2 . TNKS2, also known as tankyrase 2, is a protein that plays a crucial role in several cellular processes, including the Wnt signaling pathway .
Mode of Action
This compound interacts with TNKS2, inhibiting its function. This inhibition is highly selective, with this compound showing over 300-fold selectivity against PARP1 and PARP2 . The interaction between this compound and TNKS2 is characterized by an enthalpy-driven thermodynamic signature of binding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting TNKS2, this compound acts as an antagonist of Wnt pathway activity . This results in the modulation of the Wnt pathway, which has downstream effects on various cellular processes.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is orally active, indicating good absorption. The compound also shows high lipophilic efficiency, suggesting good distribution characteristics . .
Result of Action
The molecular effect of this compound’s action is the inhibition of TNKS2, leading to the modulation of the Wnt signaling pathway . On a cellular level, this compound has been shown to promote apoptosis in cells resistant to PI3K or AKT inhibitors that have high nuclear β-catenin content .
Biochemische Analyse
Biochemical Properties
This interaction is characterized by high potency and selectivity, with an IC50 value of 6 nM for TNKS2 . This means that Nvp-tnks656 can inhibit the activity of tankyrase at very low concentrations .
Cellular Effects
This compound exerts significant effects on various types of cells by modulating the Wnt pathway . By inhibiting tankyrase, this compound prevents the degradation of a protein called Axin, thereby suppressing the activity of the Wnt pathway . This can influence cell function in several ways, including changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to tankyrase and inhibiting its activity . As a result, Axin is stabilized and can inhibit the Wnt pathway, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has been shown to have good stability and oral bioavailability, making it suitable for in vivo studies
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects . At a dosage of 30 or 100 mg/kg, it demonstrated good exposure and moderate oral bioavailability . Some slight superproportional increase in oral exposure was observed between 30 and 100 mg/kg, with the dose-normalized AUC at the 100 mg/kg dose being twice as high as at the 30 mg/kg dose .
Metabolic Pathways
Given its role as a tankyrase inhibitor, it is likely to impact pathways related to poly (ADP-ribose) metabolism .
Transport and Distribution
Given its molecular properties, it is likely to be able to cross cell membranes and reach its target, tankyrase, within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, tankyrase, which is found in various compartments within the cell
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBNAYFDZEYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NVP-TNKS656 and how does it impact the Wnt/β-catenin signaling pathway?
A1: this compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2) enzymes. [] These enzymes play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of AXIN, a negative regulator of β-catenin. By inhibiting TNKS1/2, this compound prevents AXIN degradation, leading to β-catenin destabilization and subsequent downregulation of Wnt/β-catenin signaling. [, , , ]
Q2: How does the inhibition of the Wnt/β-catenin pathway by this compound translate to potential therapeutic benefits in cancer?
A2: The Wnt/β-catenin pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapies. [, , ] Preclinical studies show that this compound exhibits anti-proliferative and anti-metastatic effects in models of colorectal cancer and hepatocellular carcinoma. [, ] This suggests that targeting the Wnt/β-catenin pathway with this compound holds promise as a potential therapeutic strategy for cancers driven by this pathway.
Q3: Research has shown that this compound can overcome resistance to PI3K and AKT inhibitors in colorectal cancer. What is the underlying mechanism for this effect?
A3: Resistance to PI3K and AKT inhibitors in colorectal cancer is often associated with hyperactivation of the Wnt/β-catenin pathway. [] this compound effectively counteracts this resistance by inhibiting TNKS1/2, reducing nuclear β-catenin levels, and thereby suppressing Wnt/β-catenin signaling. [] This highlights the potential of this compound as a valuable addition to combination therapies targeting cancers with co-activation of the PI3K/AKT and Wnt/β-catenin pathways.
Q4: Are there any predictive biomarkers for this compound response in cancer treatment?
A4: Studies suggest that high nuclear β-catenin content in colorectal cancer is an independent predictor of resistance to PI3K and AKT inhibitors. [] Conversely, high FOXO3A activity appears to confer sensitivity to this compound treatment. [] These findings highlight the potential of nuclear β-catenin and FOXO3A as predictive biomarkers for selecting patients who might benefit most from this compound-based therapies.
Q5: Beyond its anticancer activity, how does this compound impact the immune system?
A5: Interestingly, research indicates that this compound can promote cytokine production and osteoclastogenesis in murine macrophages. [] This effect is mediated by the stabilization of 3BP2, a substrate of PARP5, upon this compound treatment. [] While potentially beneficial for conditions like osteoporosis, this immune-modulatory effect of this compound necessitates careful consideration for its potential impact on the delicate balance of the immune system.
Q6: What is the current status of this compound in clinical development?
A6: While this compound has shown promising preclinical results, its current status in clinical development requires further investigation. [] Further research is crucial to determine its safety, efficacy, and optimal use in clinical settings for various diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.